Product packaging for Glutamine sodium(Cat. No.:CAS No. 73477-31-3)

Glutamine sodium

Cat. No.: B12759577
CAS No.: 73477-31-3
M. Wt: 168.13 g/mol
InChI Key: YWOPZILGDZKFFC-DFWYDOINSA-M
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Description

Glutamine sodium is the sodium salt form of L-Glutamine, a conditionally essential amino acid that is the most abundant in the human body and bloodstream . With the molecular formula C5H9N2NaO3, this compound is supplied as a high-purity reagent to support a wide range of in vitro scientific investigations . Glutamine is a critical substrate for cell culture, serving as a primary fuel source for immune cells, such as lymphocytes and macrophages, and for proliferating cells . Its molecular functions are versatile, extending beyond protein synthesis to include roles as an oxidative fuel, a nitrogen donor for nucleotide and amino sugar synthesis, and a precursor to the antioxidant glutathione . Research into glutamine's mechanisms highlights its importance in maintaining cellular integrity, regulating gene expression, and activating intracellular signaling pathways . It is also fundamental for studies focused on gastrointestinal health, where it serves as the primary metabolic fuel for enterocytes and supports the maintenance of gut barrier function . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N2NaO3 B12759577 Glutamine sodium CAS No. 73477-31-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73477-31-3

Molecular Formula

C5H9N2NaO3

Molecular Weight

168.13 g/mol

IUPAC Name

sodium;(2S)-2,5-diamino-5-oxopentanoate

InChI

InChI=1S/C5H10N2O3.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

YWOPZILGDZKFFC-DFWYDOINSA-M

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)[O-])N.[Na+]

Canonical SMILES

C(CC(=O)N)C(C(=O)[O-])N.[Na+]

Origin of Product

United States

Ii. Biochemical Roles and Metabolic Pathways of Glutamine

Central Carbon and Nitrogen Metabolism Intersections with Glutamine

Glutamine sits (B43327) at a critical crossroads of cellular metabolism, acting as a key link between the metabolism of carbohydrates and proteins. frontiersin.org It serves as a primary nitrogen donor for numerous anabolic processes and its carbon skeleton is a significant source for replenishing intermediates of the central energy-producing pathway, the tricarboxylic acid (TCA) cycle. embopress.orglibretexts.org

Interconversion with Glutamate (B1630785) through Glutaminase (B10826351) Activity

The gateway for glutamine's entry into many metabolic pathways is its conversion to glutamate. This irreversible hydrolysis reaction is catalyzed by the mitochondrial enzyme glutaminase (GLS), yielding glutamate and ammonia (B1221849). bosterbio.comnih.gov There are two major isoforms of glutaminase, GLS1 (kidney-type) and GLS2 (liver-type), which exhibit different tissue distributions and regulatory properties. annualreviews.orgnih.gov GLS1 is widely expressed in tissues like the kidney, brain, intestine, and in rapidly proliferating cells, while GLS2 is predominantly found in periportal hepatocytes. annualreviews.org

The reverse reaction, the synthesis of glutamine from glutamate and ammonia, is an ATP-dependent process catalyzed by glutamine synthetase (GS). nih.govannualreviews.org This enzyme is crucial for ammonia detoxification and is highly active in tissues such as skeletal muscle, which is a major site of glutamine synthesis in the body. annualreviews.orgd-nb.info The distinct cellular and subcellular localizations of glutaminase and glutamine synthetase facilitate the glutamate-glutamine cycle, a critical pathway for nitrogen transport and neurotransmitter recycling in the central nervous system. nih.govwikipedia.org

Table 1: Key Enzymes in Glutamine-Glutamate Interconversion

EnzymeReactionCellular LocationKey Regulatory Features
Glutaminase (GLS) Glutamine + H₂O → Glutamate + NH₄⁺MitochondriaTwo isoforms (GLS1 and GLS2) with tissue-specific expression. annualreviews.org GLS1 is inhibited by its product, glutamate. bosterbio.com
Glutamine Synthetase (GS) Glutamate + NH₄⁺ + ATP → Glutamine + ADP + PiCytosol, MitochondriaActivity is regulated by hormones like glucocorticoids and product feedback inhibition by glutamine. nih.gov

Anaplerotic and Cataplerotic Contributions to the Tricarboxylic Acid Cycle

Glutamine plays a pivotal role in maintaining the integrity of the tricarboxylic acid (TCA) cycle through anaplerosis, the process of replenishing cycle intermediates that have been extracted for biosynthetic purposes. nih.govresearchgate.net Following its conversion to glutamate, glutamate can be further metabolized to the TCA cycle intermediate α-ketoglutarate (α-KG) by two primary mechanisms: oxidative deamination catalyzed by glutamate dehydrogenase (GDH), or through the action of various aminotransferases. bosterbio.comnih.gov The entry of glutamine-derived α-KG into the TCA cycle is particularly crucial for rapidly dividing cells, which often exhibit a high rate of aerobic glycolysis (the Warburg effect) and rely on glutamine as a primary substrate for mitochondrial oxidative metabolism. nih.gov

Conversely, cataplerosis is the removal of TCA cycle intermediates for use in other metabolic pathways. nih.govlibretexts.org Intermediates derived from glutamine metabolism, such as α-KG and oxaloacetate, can be siphoned off from the TCA cycle. nih.govlibretexts.org For instance, α-KG can be a precursor for the synthesis of other amino acids, and oxaloacetate can be transaminated to form aspartate, which is essential for nucleotide synthesis. nih.govmdpi.com The balance between anaplerosis and cataplerosis is tightly regulated to ensure cellular energy demands and biosynthetic needs are met. nih.govmdpi.com

Table 2: Anaplerotic and Cataplerotic Fates of Glutamine Carbon

ProcessDescriptionKey IntermediatesSignificance
Anaplerosis Replenishment of TCA cycle intermediates.Glutamate, α-KetoglutarateSustains mitochondrial function and energy production, especially in proliferating cells. nih.govnih.gov
Cataplerosis Removal of TCA cycle intermediates for biosynthesis.α-Ketoglutarate, Oxaloacetate, MalateProvides precursors for the synthesis of other amino acids, nucleotides, and lipids. nih.govlibretexts.orgmdpi.com

Biosynthesis of Key Cellular Macromolecules

Glutamine is a fundamental building block for a wide range of essential macromolecules, contributing both carbon and nitrogen atoms to their synthesis. embopress.orgsochob.cl

The synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA, is heavily dependent on glutamine as a nitrogen donor. asm.orgnih.gov In de novo purine synthesis, two nitrogen atoms from glutamine are incorporated into the purine ring of inosine (B1671953) monophosphate (IMP), and a third is required for the conversion of IMP to guanosine (B1672433) monophosphate (GMP). embopress.org For pyrimidine synthesis, the initial step involves the donation of a nitrogen atom from glutamine by carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII). nih.govdroracle.ai Another glutamine molecule contributes a nitrogen atom in the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). embopress.org The high demand for nucleotides in proliferating cells makes glutamine an indispensable nutrient for their growth. nih.gov

Table 3: Glutamine's Contribution to Nucleotide Synthesis

Nucleotide TypeRole of Glutamine (Nitrogen Donation)Key Enzymes
Purines (Adenine, Guanine) Two nitrogen atoms for the purine ring; one for GMP synthesis from IMP. embopress.orgPhosphoribosyl pyrophosphate amidotransferase (PPAT), GMP synthetase. nih.gov
Pyrimidines (Cytosine, Thymine, Uracil) One nitrogen for the pyrimidine ring; one for CTP synthesis from UTP. embopress.orgnih.govCarbamoyl phosphate synthetase II (CPSII), CTP synthetase. nih.gov

Glutamine serves as a significant carbon source for de novo lipogenesis, the synthesis of fatty acids. cellphysiolbiochem.comcellphysiolbiochem.com Under certain conditions, such as hypoxia or in cells with mitochondrial dysfunction, glutamine becomes the primary fuel for lipid synthesis. nih.govmit.edu The pathway involves the reductive carboxylation of glutamine-derived α-ketoglutarate to isocitrate, a reaction catalyzed by isocitrate dehydrogenase (IDH). cellphysiolbiochem.comnih.gov Isocitrate is then converted to citrate, which is exported to the cytoplasm and cleaved to generate acetyl-CoA, the direct precursor for fatty acid synthesis. nih.govmit.edu Studies have shown that in some cancer cells under hypoxic conditions, the majority of carbon for de novo lipogenesis is derived from glutamine. nih.gov

As one of the 20 proteinogenic amino acids, glutamine is directly incorporated into peptides and proteins during translation. pfanstiehl.commdpi.com It accounts for approximately 5-6% of the amino acids in proteins. nih.gov Beyond its role as a building block, glutamine can also be involved in post-translational modifications. Deamidation, the conversion of a glutamine residue within a protein to glutamic acid, can alter the structure, stability, and function of the protein. news-medical.netwikipedia.org A novel post-translational modification known as glutaminylation, the covalent attachment of a glutamine molecule to a glutamate residue in a protein, has also been identified in yeast. nih.gov

Glutamine's Critical Role in Cellular Homeostasis

Maintenance of Redox Balance through Glutathione (B108866) Synthesis

Glutamine is fundamental to maintaining cellular redox homeostasis, primarily by serving as a key precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. thermofisher.comantibody-creativebiolabs.comconsensus.app The process of glutaminolysis, the breakdown of glutamine, produces glutamate, which is one of the three amino acid building blocks of GSH, alongside cysteine and glycine (B1666218). antibody-creativebiolabs.comelifesciences.orgashpublications.org

The synthesis of glutathione is a two-step enzymatic process:

Formation of γ-glutamylcysteine : The enzyme Glutamate Cysteine Ligase (GCL) catalyzes the initial and rate-limiting step, which joins glutamate and cysteine. antibody-creativebiolabs.com

Addition of Glycine : Glutathione Synthetase (GS) then adds glycine to γ-glutamylcysteine to form the final glutathione tripeptide. ashpublications.org

Glutamine's contribution is twofold. It directly supplies the glutamate substrate and also facilitates the import of cystine (the oxidized form of cysteine) into the cell via the xCT antiporter system (SLC7A11), which exchanges intracellular glutamate for extracellular cystine. researchgate.netbiorxiv.org Once inside the cell, cystine is reduced to cysteine for GSH synthesis. By fueling the de novo synthesis of GSH, glutamine metabolism is essential for controlling reactive oxygen species (ROS), protecting cells from oxidative damage, and maintaining a stable internal environment. consensus.appelifesciences.org This antioxidant capacity is crucial for cell survival, proliferation, and resisting cellular stress. d-nb.infoconsensus.app

Table 1: Key Components in Glutamine-Mediated Glutathione Synthesis

ComponentRole in PathwaySignificance
Glutamine (Gln) Precursor amino acidProvides the glutamate backbone for glutathione and facilitates cystine import. antibody-creativebiolabs.comresearchgate.net
Glutaminase (GLS) EnzymeConverts glutamine to glutamate, the first step in glutaminolysis. antibody-creativebiolabs.combosterbio.com
Glutamate (Glu) SubstrateOne of the three essential amino acids required for glutathione synthesis. elifesciences.orgashpublications.org
xCT Antiporter Membrane TransporterExports glutamate in exchange for cystine, a rate-limiting substrate for GSH synthesis. researchgate.netbiorxiv.org
Glutathione (GSH) Antioxidant TripeptideThe final product, which neutralizes reactive oxygen species and maintains redox balance. consensus.appnih.gov

Mechanisms of Ammonia Detoxification and Nitrogen Transport

Glutamine plays a central role as a nontoxic transporter of ammonia in the bloodstream, ensuring the safe movement of nitrogen between various tissues and organs. wikipedia.orgmhmedical.com Ammonia is produced continuously from the catabolism of amino acids and is toxic to the central nervous system. slideshare.net To prevent ammonia toxicity, the body utilizes two primary enzymes: glutamine synthetase and glutaminase. mhmedical.com

Glutamine Synthetase : This enzyme "fixes" free ammonia by combining it with glutamate to form glutamine. mhmedical.comcreative-proteomics.com This reaction primarily occurs in tissues that produce excess ammonia, such as skeletal muscle and the brain. mhmedical.comnih.gov The resulting glutamine is then released into the circulation.

Glutaminase : In the liver and kidneys, the enzyme glutaminase reverses this process, releasing the ammonia from glutamine. mhmedical.comconsensus.app In the liver, the released ammonia enters the urea (B33335) cycle, where it is converted into urea, a much less toxic compound that can be safely excreted by the kidneys. slideshare.netcreative-proteomics.com

This inter-organ process, often called the glucose-alanine cycle and the glutamine-glutamate cycle, allows for the efficient transport of nitrogen from peripheral tissues to the liver for detoxification. slideshare.netnih.gov For instance, during metabolic acidosis, muscle tissue increases its release of glutamine to provide it to the kidneys. consensus.app This system is crucial for maintaining nitrogen balance and preventing the dangerous buildup of ammonia in the body. antibody-creativebiolabs.comconsensus.app

Table 2: Inter-Organ Nitrogen Transport via Glutamine

Organ/TissuePrimary Enzyme ActivityRole in Nitrogen Metabolism
Skeletal Muscle Glutamine SynthetaseFixes ammonia from amino acid breakdown into glutamine for export. mhmedical.comnih.gov
Brain Glutamine SynthetaseDetoxifies local ammonia, protecting neural tissue. nih.gov
Liver GlutaminaseReleases ammonia from glutamine for entry into the urea cycle. consensus.appmdpi.com
Kidneys GlutaminaseReleases ammonia from glutamine for direct excretion into urine to manage acid-base balance. mhmedical.comconsensus.app

Contributions to Acid-Base Balance Regulation

Glutamine is essential for the regulation of acid-base balance, a function primarily carried out by the kidneys. wikipedia.orgconsensus.app During periods of metabolic acidosis (an excess of acid in the body), the kidneys increase their uptake and metabolism of glutamine to generate bicarbonate, which acts as a buffer to neutralize the excess acid in the blood. consensus.appscielo.br

This process, known as renal ammoniagenesis, involves the following key steps:

Glutamine Uptake : The kidneys, particularly the cells of the proximal tubule, significantly increase their uptake of glutamine from the bloodstream. consensus.app

Ammonia Production : Inside the kidney cells, the enzyme glutaminase is upregulated, breaking down glutamine into glutamate and an ammonium (B1175870) ion (NH4+). A second enzyme, glutamate dehydrogenase, can further process the glutamate to release a second ammonium ion. antibody-creativebiolabs.comconsensus.app

Acid Excretion and Bicarbonate Generation : The newly formed ammonium ions are transported into the renal tubules and excreted in the urine. nih.govconsensus.app For each molecule of glutamine metabolized that yields two ammonium ions, two new bicarbonate ions (HCO3−) are generated and transported back into the bloodstream. consensus.app This simultaneous excretion of acid (as NH4+) and regeneration of base (HCO3−) is a highly effective mechanism for restoring systemic pH balance. consensus.appscielo.br

During acidosis, there is coordinated inter-organ activity where the liver reduces its glutamine uptake and muscle tissue increases its glutamine release to ensure an adequate supply for the kidneys. consensus.appmdpi.com

Table 3: Glutamine's Role in Renal Acid-Base Regulation

ConditionRenal Glutamine UptakeKey Enzyme Activity (Glutaminase)Ammonium (NH4+) ExcretionBicarbonate (HCO3−) Regeneration
Normal State BaselineBaselineBaselineBaseline
Metabolic Acidosis High consensus.appIncreased consensus.appIncreased consensus.appIncreased consensus.app

Iii. Cellular Uptake and Transport Mechanisms of Glutamine: Focus on Sodium Dependent Processes

Characterization of Sodium-Coupled Neutral Amino Acid Transporters (SNATs)

The Sodium-Coupled Neutral Amino Acid Transporters (SNATs), members of the SLC38 gene family, are fundamental to the cellular uptake of glutamine and other small, neutral amino acids. These transporters are broadly categorized into two main systems based on their functional properties: System A and System N. Glutamine is a preferred substrate for most members of this family, highlighting their importance in glutamine homeostasis.

The SLC38 family consists of 11 members, with SNAT1, 2, 3, 4, 5, 7, and 8 being the most characterized in relation to glutamine transport.

System A (SNAT1, SNAT2, SNAT4): This system is characterized by its rheogenic (creates an electrical current) and pH-sensitive transport of small, zwitterionic, neutral amino acids. The transport is electrogenic, as one sodium ion (Na+) is co-transported with one amino acid molecule. SNAT1 and SNAT2 are ubiquitously expressed and transport a range of amino acids including alanine (B10760859), serine, cysteine, asparagine, and glutamine. In the central nervous system, SNAT1 and SNAT2 are primarily expressed in neurons and are integral to the glutamate-glutamine cycle, where they take up glutamine released from astrocytes. SNAT4 has a more restricted substrate profile that does not favor glutamine.

System N (SNAT3, SNAT5, SNAT7): This system exhibits a narrower substrate specificity, with a high preference for glutamine, asparagine, and histidine. A key feature of System N transporters is their electroneutral transport mechanism, which involves the co-transport of one Na+ ion with a substrate molecule, coupled with the counter-transport of one proton (H+). This H+ antiport may be crucial for their ability to operate in reverse, mediating glutamine efflux. SNAT3 is expressed in various tissues including the liver, brain, and kidney, where it plays roles in ammonia (B1221849) detoxification and acid-base balance. SNAT5 shares a similar substrate profile. SNAT7 has been identified as the primary lysosomal exporter of glutamine, essential for cancer cell growth when extracellular protein is the main nutrient source.

Summary of Key Sodium-Coupled Neutral Amino Acid Transporters (SNATs) for Glutamine
Transporter (Gene)SystemKey SubstratesIon CouplingPrimary Expression Locations/Roles
SNAT1 (SLC38A1)AAlanine, Serine, Glutamine, AsparagineNa+ cotransport (electrogenic)Ubiquitous; Neurons (glutamate-glutamine cycle)
SNAT2 (SLC38A2)AAlanine, Serine, Glutamine, AsparagineNa+ cotransport (electrogenic)Ubiquitous; Neurons (glutamate-glutamine cycle)
SNAT3 (SLC38A3)NGlutamine, Asparagine, HistidineNa+ cotransport, H+ antiport (electroneutral)Liver, brain (astrocytes), kidney
SNAT5 (SLC38A5)NGlutamine, Asparagine, Histidine, Alanine, SerineNa+ cotransport, H+ antiport (electroneutral)Liver, retina
SNAT7 (SLC38A7)NGlutamine, Asparagine-Lysosomal membrane (glutamine export)

The activity of SNAT transporters is tightly regulated to maintain cellular amino acid homeostasis. This regulation occurs at both the transcriptional and post-translational levels. System A transporters, for instance, are known to be upregulated in response to amino acid starvation.

For System N transporters like SNAT3, post-translational modification via phosphorylation is a key regulatory mechanism. Studies have shown that protein kinase C (PKC) α and PKC γ can phosphorylate SNAT3 at a single serine residue. This phosphorylation event significantly reduces the maximal transport velocity (Vmax) without altering the transporter's affinity for glutamine (Km). The functional consequence of this phosphorylation is the sequestration of SNAT3 protein into intracellular reservoirs, thereby reducing its presence on the cell surface and decreasing glutamine transport activity. This mechanism allows cells to rapidly modulate glutamine flux in response to signaling cues.

Alanine-Serine-Cysteine Transporter 2 (ASCT2) Mediated Glutamine Transport

Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a major sodium-dependent transporter responsible for the cellular import of glutamine and other neutral amino acids. It functions as an obligatory antiporter, or exchanger, where the inward movement of an extracellular amino acid accompanied by a sodium ion is exchanged for an intracellular neutral amino acid. This mechanism is crucial for harmonizing the intracellular and extracellular amino acid pools.

ASCT2 exhibits distinct functional and kinetic properties. It displays functional asymmetry, meaning it can transport some amino acids, such as glutamine, serine, and asparagine, in both directions, while others like alanine and valine are transported only inwardly. It also shows kinetic asymmetry, with a higher affinity for its substrates on the extracellular side (Km in the micromolar range) compared to the intracellular side (Km in the millimolar range), which aligns with physiological concentrations. The transport process involves the finely orchestrated movement of two domains: a substrate-binding transport domain and a scaffold domain.

The regulation of ASCT2 is complex and multifaceted, involving transcriptional control and post-translational modifications. Its expression is often elevated in highly proliferative cells, such as cancer cells, to meet the high demand for glutamine.

Key Regulatory Mechanisms of ASCT2
Regulatory FactorMechanismEffect on ASCT2
c-MycTranscriptional UpregulationIncreases ASCT2 expression, leading to increased glutamine uptake.
mTOR PathwayReciprocal RegulationThe mTOR inhibitor rapamycin (B549165) reduces ASCT2 expression; in turn, ASCT2 activity can regulate mTOR signaling.
Androgen ReceptorTranscriptional RegulationRegulates ASCT2 levels in androgen-sensitive prostate cancer cells.
GlycosylationPost-translational ModificationN-glycosylation at asparagine residues (N163, N212) is crucial for the proper localization of ASCT2 to the plasma membrane.
Epidermal Growth Factor Receptor (EGFR)Protein Interaction/TraffickingEGFR endocytosis can reduce cell surface levels of ASCT2.

The level of ASCT2 expression is a critical determinant of a cell's capacity for glutamine uptake and has a profound impact on cellular metabolism. In many cancer types, ASCT2 is overexpressed, leading to a state often described as "glutamine addiction." This enhanced glutamine influx fuels various metabolic pathways essential for rapid cell growth and proliferation.

Increased ASCT2-mediated glutamine transport provides the necessary carbon and nitrogen for the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, ATP generation, and the synthesis of nucleotides and fatty acids. For example, blocking ASCT2 with chemical inhibitors or through shRNA-mediated knockdown has been shown to significantly decrease glutamine consumption, α-ketoglutarate production, and ATP generation in pancreatic cancer cells. This metabolic disruption can inhibit cell growth, induce apoptosis, and increase oxidative stress. Furthermore, ASCT2 function is often coupled with other transporters like LAT1; glutamine imported by ASCT2 is exchanged for essential amino acids such as leucine (B10760876) via LAT1, which in turn sustains mTORC1 signaling, a key regulator of cell growth. Therefore, the expression and activity of ASCT2 are pivotal in controlling the metabolic flux of glutamine and supporting the bioenergetic and biosynthetic demands of rapidly dividing cells.

Investigations into Glutamine's Influence on Water and Electrolyte Absorption

The sodium-coupled transport of glutamine across the intestinal epithelium has a significant osmotic effect, influencing the absorption of water and electrolytes. Numerous studies have demonstrated that glutamine can enhance intestinal absorption, a particularly important finding for the formulation of oral rehydration solutions.

Research involving in vivo jejunal and ileal loop perfusion in animal models has shown that glutamine can be superior to glucose in stimulating water and electrolyte absorption. In one study using rabbits, an electrolyte solution containing glutamine significantly increased the absorption of water, sodium (Na+), potassium (K+), and chloride (Cl-) in the ileum compared to a glucose-electrolyte solution.

Human studies have corroborated these findings. A jejunal perfusion study in adults with acute cholera found that a solution containing glutamine and glucose significantly reduced net water and sodium secretion. The absorptive effect of glutamine was comparable to that of glucose and alanine. Another study in healthy humans demonstrated that glutamine-containing solutions induced a threefold increase in baseline water and sodium absorption in the jejunum. This stimulatory effect was maintained even during experimentally induced hypersecretion.

Effect of Glutamine on Net Water and Sodium Transport in the Human Jejunum (Cholera Patients)
Perfusion SolutionNet Water Transport (JnetH₂O) (ml/h/cm)Net Sodium Transport (JnetNa) (μmol/h/cm)
Glucose alone-4.3 ± 1.7-452 ± 212
Alanine + Glucose-4.2 ± 1.1-444 ± 142
Glutamine + Glucose-2.6 ± 1.3-213 ± 153
Data adapted from a jejunal perfusion study in adults with acute cholera. Negative values indicate a reduction in net secretion (i.e., stimulation of absorption).

These findings underscore the principle that the co-transport of sodium with organic solutes like glutamine creates an osmotic gradient that drives the movement of water from the intestinal lumen into the body. This mechanism provides a physiological basis for including glutamine in therapeutic solutions designed to combat dehydration.

Cellular Mechanisms of Glutamine-Stimulated Sodium Absorption in Enterocytes

The absorption of sodium in the small intestine is a critical physiological process, and it is significantly enhanced by the presence of glutamine. This stimulation is primarily mediated by a co-transport mechanism where the uptake of glutamine by enterocytes is coupled with the transport of sodium ions. nih.govnih.gov In the jejunum, the middle section of the small intestine, mucosal L-glutamine has been shown to stimulate the absorption of both sodium (Na+) and chloride (Cl-). nih.gov This process is distinct from the electrogenic sodium absorption stimulated by glucose. Instead, glutamine promotes a largely electroneutral salt absorption, a mechanism that is dependent on the presence of both Na+ and Cl- in the intestinal lumen. nih.gov

The primary mechanism involves sodium-dependent transporters located on the apical membrane of the intestinal epithelial cells. nih.gov Research on human intestinal epithelial cell lines has identified a specific sodium-dependent transporter system responsible for the uptake of L-glutamine. nih.gov The kinetics of this transporter demonstrate a clear dependence on sodium, with a defined Michaelis constant (Km) for glutamine, indicating a specific and saturable transport process. nih.gov This co-transport not only facilitates the entry of glutamine into the enterocyte, where it serves as a primary fuel source, but also drives the movement of sodium from the intestinal lumen into the cell. nih.govphysiology.orgnih.gov This influx of sodium creates an osmotic gradient that subsequently promotes the absorption of water. physiology.orgnih.gov

Studies have shown that this glutamine-stimulated sodium absorption is a potent mechanism. For instance, solutions containing glutamine have been observed to induce a threefold increase in water and sodium absorption at baseline in the human jejunum. physiology.orgnih.gov The transporter responsible for this action is shared with other amino acids, such as alanine, which also demonstrates a similar capacity to stimulate sodium uptake. nih.gov The inhibition of glutamine transport by alanine follows a purely competitive pattern, confirming they utilize the same transport protein. nih.gov

Interplay of Glutamine and Sodium in Intestinal Fluid Transport

The relationship between glutamine and sodium is fundamental to the regulation of fluid and electrolyte transport in the intestine. The co-transport of sodium and glutamine across the apical membrane of enterocytes is a primary driver for water absorption from the intestinal lumen. physiology.orgnih.gov This mechanism is particularly significant, as glutamine has been shown to stimulate water absorption more effectively than glucose, another major substrate for sodium co-transport. physiology.orgnih.gov

This interplay is crucial for maintaining fluid balance, especially during conditions of intestinal hypersecretion, such as in secretory diarrhea. physiology.orgnih.gov In experimental models of hypersecretion, glutamine-containing solutions have been demonstrated to significantly reduce net water and sodium secretion, and in some cases, reverse it to net absorption. physiology.orgnih.govinternistvanloon.nl The efficacy of glutamine in promoting fluid absorption is comparable to that of alanine and is not negatively impacted by the secretory state of the intestine. physiology.orginternistvanloon.nl

The process is highly efficient, with the absorption of glutamine itself being nearly complete. physiology.orgnih.gov This ensures that the driving force for sodium and subsequent water absorption is maintained. The combined presence of glutamine and glucose can further enhance this effect, significantly reducing net water and sodium secretion during pathological conditions like cholera. internistvanloon.nlresearchgate.net This synergistic effect underscores the importance of multiple sodium-coupled transport pathways in maximizing intestinal fluid absorption. internistvanloon.nl

ParameterSaline Solution90 mM Glucose Solution90 mM Glutamine Solution
Water Flux (ml·min⁻¹·30 cm⁻¹) Secretion1.9 ± 0.3 (Absorption)3.6 ± 0.6 (Absorption)
Sodium Flux (µmol·min⁻¹·30 cm⁻¹) SecretionAbsorptionSignificantly Increased Absorption

Table 1: Comparative effects of different solutions on water and sodium absorption in the human jejunum at baseline. Data synthesized from research findings. physiology.orgnih.gov

Identification and Functional Analysis of Other Glutamine Transporters

Beyond the primary transporters in enterocytes, a variety of other glutamine transporters, many of which are sodium-dependent, have been identified and characterized in different tissues. frontiersin.orgsemanticscholar.org These transporters belong to several solute carrier (SLC) families and exhibit distinct transport modes and ion dependencies. frontiersin.orgsemanticscholar.org The most well-acknowledged glutamine transporters are members of the SLC1, SLC6, SLC7, and SLC38 families. frontiersin.orgsemanticscholar.org

Sodium-Dependent Co-transporters: These transporters utilize the sodium gradient to accumulate glutamine within cells. frontiersin.org

B⁰AT1 (SLC6A19): Primarily found in the intestine and kidney, B⁰AT1 is responsible for the absorption of glutamine and other neutral amino acids. The co-transport has a 1:1 stoichiometry of sodium to glutamine. frontiersin.org

SNAT Members (SLC38 family): This family includes several Na+-dependent glutamine transporters. frontiersin.orgsemanticscholar.org

SNAT1 (SLC38A1), SNAT2 (SLC38A2), and SNAT7 (SLC38A7): These are involved in glutamine homeostasis. frontiersin.org

SNAT3 (SLC38A3) / SN1: This transporter is expressed in the liver and brain astrocytes. nih.gov Its mechanism is complex and involves the cotransport of Na+ and the antiport (exchange) of H+. nih.gov The direction of transport (uptake or efflux) is regulated by factors such as extracellular pH and intracellular sodium concentration. nih.gov

SNAT5 (SLC38A5): Along with SNAT3, it can tolerate the substitution of sodium with lithium. frontiersin.org

Sodium-Dependent Antiporters: These transporters exchange amino acids across the membrane, with the transport of one substrate being dependent on the counter-transport of another, a process that is also coupled to sodium.

ASCT2 (SLC1A5): Alanine-Serine-Cysteine Transporter 2 is a widely expressed Na+-dependent exchanger of neutral amino acids, including glutamine. frontiersin.org It plays a significant role in amino acid metabolism. researchgate.net In adipocytes, the ASCT2 transporter's activity can be rapidly stimulated by cell swelling. nih.govresearchgate.net Dysregulation of ASCT2 is linked to various pathologies, including metabolic issues and tumor cell proliferation. frontiersin.org

The functional analysis of these transporters is often conducted in cells that are engineered to over-express a specific transporter protein or in proteoliposomes, which are artificial vesicles containing the purified transporter. frontiersin.orgsemanticscholar.org These studies allow for detailed characterization of their kinetics, substrate specificity, and ion dependency. frontiersin.org For example, the transporter SN1 has been shown to be reversible, capable of both glutamine uptake and release, a critical function in the nitrogen metabolism between different organs like the brain and liver. nih.gov

TransporterSLC FamilyTransport ModeKey Characteristics
B⁰AT1 SLC6A19Na⁺-dependent Co-transport1:1 Na⁺:glutamine stoichiometry; primarily in intestine and kidney. frontiersin.org
SNAT1/2/7 SLC38Na⁺-dependent Co-transportInvolved in general glutamine homeostasis. frontiersin.org
SNAT3 (SN1) SLC38A3Na⁺/H⁺ ExchangeExpressed in liver and astrocytes; transport direction regulated by pH and intracellular Na⁺. nih.gov
ASCT2 SLC1A5Na⁺-dependent AntiportExchanges neutral amino acids; widely expressed. frontiersin.org

Table 2: Overview of selected sodium-dependent glutamine transporters.

Iv. Molecular and Cellular Biology of Glutamine Action

Transcriptional and Post-Transcriptional Regulation of Gene Expression by Glutamine

Glutamine, the most abundant free amino acid in the body, transcends its role as a simple metabolic substrate to act as a key regulator of gene expression. imrpress.com It influences a wide array of cellular processes by modulating the transcription and post-transcriptional stability of numerous genes critical for metabolism, signal transduction, and cellular defense. imrpress.combioscientifica.com Studies have shown that glutamine can significantly alter gene expression profiles, leading to the upregulation and downregulation of hundreds of genes involved in vital cellular functions. bioscientifica.commdpi.com This regulation occurs through complex mechanisms, including influencing the activity of transcription factors and affecting protein stability. nih.govphysiology.org

A critical aspect of glutamine's regulatory function is its ability to induce the expression of heat shock proteins (HSPs), a highly conserved family of proteins essential for cellular protection against stress. nih.gov Glutamine administration has been shown to cause a rapid and significant increase in the expression of specific HSPs, such as HSP25 and HSP72, in various organs. physiology.org This induction is not merely a response to stress but can be initiated by glutamine in unstressed states as well. physiology.org The mechanism for this induction is linked to the activation of Heat Shock Factor-1 (HSF-1), the primary transcription factor for HSPs. physiology.org Glutamine can increase the presence of unphosphorylated HSF-1 in the nucleus even before a stress event occurs. physiology.org

The enhanced expression of HSPs mediated by glutamine confers significant cytoprotective effects. nih.gov Research has demonstrated that this response can protect against various forms of cellular injury, including those induced by endotoxins, sepsis, and ischemia-reperfusion. nih.govphysiology.orgduke.edu The protective benefits of glutamine are directly tied to its ability to enhance HSP expression; when HSP induction is blocked, the survival advantage conferred by glutamine is lost. physiology.orgduke.edu Notably, glutamine is considered a clinically viable agent for enhancing HSP expression, as it is non-toxic, unlike many laboratory agents used for the same purpose. nih.govphysiology.org In Drosophila Kc cells, glutamine has been identified as a powerful effector of HSP expression, being 20- to 100-fold more potent than glutamate (B1630785) in this regard. nih.gov

Study FocusModel SystemKey FindingsReference
Glutamine's effect on HSP expression and endotoxin shockSprague-Dawley ratsA single intravenous dose of glutamine significantly increased HSP25 and HSP72 expression in multiple organs and dramatically reduced mortality and end-organ damage in a model of endotoxemia. physiology.org
HSF-1 dependence of glutamine's protective effectsMouse fibroblasts (Wild-type HSF-1+/+ and knockout HSF-1-/-)Glutamine's ability to attenuate heat-stress-induced cell death and increase HSP-70 and HSP-25 expression was dependent on the presence of HSF-1. The protective effect was lost in HSF-1-/- cells. physiology.org
Glutamine's role in sepsis-induced lung injuryRat model of cecal ligation and punctureGlutamine administered after the onset of sepsis enhanced pulmonary HSF-1 phosphorylation, increased HSP-70 and HSP-25 levels, attenuated lung injury, and improved survival. duke.edu
Potency of glutamine in HSP inductionDrosophila Kc cellsGlutamine was found to be a highly potent inducer of HSP expression, significantly more effective than glutamate and other amino acids. nih.gov

Glutamine exerts significant anti-inflammatory effects by modulating key signaling pathways that control the expression of pro-inflammatory genes. nih.gov A primary target of glutamine's action is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. frontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. frontiersin.org Upon inflammatory stimulus, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. nih.govfrontiersin.org

Glutamine has been shown to inhibit the activation of the NF-κB pathway. nih.govresearchgate.net It can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB subunits like p65. nih.govresearchgate.net This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as TNF-α and IL-6. duke.edu

One specific mechanism for this anti-inflammatory effect involves the regulation of the E3 ubiquitin ligase complex responsible for tagging IκBα for degradation. nih.gov The activity of this complex depends on a modification called neddylation of its Cullin-1 (Cul-1) subunit. nih.govduke.edu Research indicates that glutamine can inhibit the neddylation of Cul-1, leading to its deneddylation. nih.govduke.edu This action reduces the E3 ligase activity, stabilizes IκBα, and ultimately attenuates NF-κB activation and the subsequent inflammatory response. nih.govduke.edu

Glutamine's Impact on Intracellular Signal Transduction Pathways

Glutamine functions as a critical signaling molecule, directly influencing major intracellular pathways that govern cell growth, proliferation, and metabolism. Its availability is sensed by cells and translated into specific downstream responses through the modulation of key protein kinases and their associated cascades.

The mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) is a central kinase that integrates signals from nutrients, including amino acids, to control cell growth and metabolism. nih.govnih.gov Glutamine is a potent activator of mTORC1, employing several distinct mechanisms. nih.govresearchgate.net

One way glutamine activates mTORC1 is by facilitating the uptake of other essential amino acids, such as leucine (B10760876), which are themselves strong mTORC1 activators. nih.govresearchgate.net Beyond this indirect role, glutamine also signals to mTORC1 through pathways that are independent of the well-characterized Rag GTPases. nih.gov This Rag-independent mechanism requires the ADP-ribosylation factor 1 (Arf1) GTPase. nih.gov Even in the absence of Rag GTPases, glutamine can promote the localization of mTORC1 to the lysosome, a critical step for its activation. nih.gov However, glutamine metabolism can also contribute to Rag GTPase activation. Through its conversion to α-ketoglutarate, glutamine can promote the GTP charging of RagB, further stimulating mTORC1. researchgate.net More recent findings suggest that the general amino acid sensing kinase GCN2 may be the primary mediator for mTORC1's response to glutamine deprivation. embopress.org

The activation of mTORC1 by glutamine creates a positive feedback loop that promotes glutamine metabolism. nih.gov mTORC1 stimulates glutamine anaplerosis (the replenishment of TCA cycle intermediates) by activating the enzyme glutamate dehydrogenase (GDH). nih.govaacrjournals.org It achieves this by transcriptionally repressing SIRT4, a mitochondrial sirtuin that inhibits GDH activity. nih.govaacrjournals.org This repression is mediated by the mTORC1-dependent degradation of the transcription factor CREB2. nih.govaacrjournals.org

Mitogen-activated protein kinase (MAPK) cascades are crucial signal transduction pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and survival. nih.gov Glutamine availability directly influences the activity of these pathways, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.

In intestinal epithelial cells, glutamine supplementation following a period of starvation leads to the rapid activation (phosphorylation) of ERK. nih.gov This activation is a key mechanism for glutamine-mediated cell survival and its anti-apoptotic effects. nih.gov Inhibition of the ERK pathway, but not other pathways like PKD, increases apoptosis, highlighting the critical role of ERK in mediating glutamine's protective functions in the gut. nih.gov

The ERK pathway is also a central regulator of glutamine utilization in other cell types. During T lymphocyte activation, for instance, ERK signaling is required for the enhanced uptake and metabolism of glutamine. nih.gov Inhibition of ERK blocks the induction of glutamine transporters and key metabolic enzymes like glutaminase (B10826351), demonstrating that ERK provides a direct link between T cell receptor signaling and the regulation of glutamine metabolism. nih.gov There is also evidence of crosstalk between other MAPK pathways, such as JNK, and the regulation of glutaminolysis, indicating a complex network of signaling that coordinates cellular metabolism in response to glutamine. nih.gov

Mechanisms by which Glutamine Supports Cellular Proliferation and Survival

Glutamine is essential for the proliferation and survival of rapidly dividing cells, including enterocytes, immune cells, and cancer cells. nih.govjci.orgbiorxiv.org Its contributions go far beyond protein synthesis, encompassing roles as a primary energy source, a provider of biosynthetic precursors, and an activator of pro-survival signaling pathways.

As a major metabolic fuel, glutamine provides both carbon and nitrogen for the synthesis of macromolecules required for cell growth. mdpi.comjci.orgbiorxiv.org Through glutaminolysis, glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate, supporting energy production (ATP synthesis) and replenishing the pool of metabolic intermediates. biorxiv.orgresearchgate.net This metabolic pathway is so crucial that in some contexts, such as under hypoxia or glucose deprivation, cells rely heavily on glutamine to fuel the TCA cycle for survival. researchgate.net The nitrogen from glutamine is essential for the synthesis of nucleotides and other amino acids. biorxiv.org

Glutamine also promotes cell proliferation and survival by activating key signaling pathways. As detailed previously, glutamine-dependent activation of the mTORC1 and ERK pathways is fundamental to promoting cell growth and preventing apoptosis. nih.govnih.gov The ERK pathway, in particular, has been identified as a critical mediator of the anti-apoptotic effects of glutamine in intestinal cells. nih.gov

Furthermore, glutamine influences cell cycle progression. Glutamine depletion can lead to growth arrest by causing defects in the G2/M stage of the cell cycle. nih.gov This effect is linked to the mTORC1 pathway's regulation of β-TrCP, a protein involved in cell cycle control. nih.gov In porcine intestinal epithelial cells, glutamine supplementation was found to upregulate the expression of DNA replication licensing factors (such as MCM3 and MCM6), which are essential for initiating DNA replication and, consequently, cell proliferation. mdpi.com

MechanismCellular Process SupportedKey Molecular Players/PathwaysReference
Metabolic Fuel Energy production (ATP), Biosynthesis of nucleotides, amino acids, and lipidsGlutaminolysis, TCA Cycle, α-ketoglutarate, Glutamate Dehydrogenase (GDH) jci.orgbiorxiv.orgresearchgate.net
Signal Transduction Cell growth, Proliferation, Anti-apoptosismTORC1, ERK/MAPK, PI3K/Akt mdpi.comnih.govnih.govnih.gov
Gene Regulation DNA Replication, Cell Cycle ProgressionDNA replication licensing factors (MCM3, MCM6, MCM10), β-TrCP mdpi.comnih.gov
Redox Homeostasis Maintenance of cellular redox balanceNADPH, Aspartate, Malic Enzyme jci.org

Anti-Apoptotic Effects and Cellular Stress Response Modulation

Glutamine plays a critical role in cellular survival by exerting potent anti-apoptotic effects and modulating the response to various cellular stressors. Its availability is strongly linked to the regulation of programmed cell death pathways. semanticscholar.orgresearchgate.netimrpress.com Glutamine's protective mechanisms are multifaceted, involving the regulation of specific proteins and signaling cascades that govern cell fate under stress. One of the primary ways glutamine confers protection is by bolstering the cell's antioxidant capacity through its role as a precursor for glutathione (B108866) (GSH), a major intracellular antioxidant. semanticscholar.orgwjem.com.cn This function is crucial in mitigating oxidative stress, a common trigger for apoptosis.

Research has shown that glutamine supplementation can protect activated human T cells from apoptosis by increasing the levels of both glutathione and the anti-apoptotic protein Bcl-2. semanticscholar.org In intestinal epithelial cells, glutamine has been found to protect against apoptosis by downregulating the transcription factor Specificity protein 3 (Sp3), which is known to induce apoptosis. nih.gov Furthermore, glutamine is integral to managing stress within the endoplasmic reticulum (ER), a key site for protein synthesis and folding. It can attenuate ER stress-induced apoptosis by modulating the unfolded protein response (UPR). nih.govplos.org Studies in rat models of colitis and in cell culture have demonstrated that glutamine can inhibit key mediators of ER stress-induced apoptosis, such as CHOP and caspase-12. plos.org

A significant aspect of glutamine's role in the cellular stress response is its ability to induce the expression of heat shock proteins (HSPs). researchgate.netimrpress.comnih.gov HSPs are a highly conserved family of proteins that act as molecular chaperones, helping to refold damaged proteins and protect cells from a wide range of injuries, including heat shock, ischemia, and endotoxemia. nih.govphysiology.org Glutamine has been shown to enhance the expression of HSPs, particularly HSP70 and HSP25, in various cell types and tissues. wjem.com.cnnih.govphysiology.org This enhanced HSP expression is directly linked to improved cell survival. nih.gov For instance, in experimental models of endotoxin shock, glutamine administration led to dramatic increases in tissue HSP expression, which correlated with a marked reduction in end-organ damage and improved survival. physiology.org The mechanism for this protection is dependent on the heat shock factor-1 (HSF-1), the primary transcription factor for HSPs, demonstrating a clear mechanistic link between glutamine, HSF-1, and cellular protection. physiology.org

Table 1: Research Findings on Glutamine's Anti-Apoptotic and Stress-Modulating Effects

Model SystemStress ConditionKey Finding on Glutamine's RoleReference
Human T CellsActivation-induced apoptosisProtects from apoptosis by up-regulating glutathione and Bcl-2 levels. semanticscholar.org
Rat ModelEndotoxin shockReduces mortality and end-organ injury via enhanced expression of HSP25 and HSP72. physiology.org
Mouse FibroblastsHeat stressCellular protection is dependent on the expression of Heat Shock Factor-1 (HSF-1). physiology.org
Intestinal Epithelial Cells (IEC-6)Normoxia and oxidant stressProtects against apoptosis via downregulation of the pro-apoptotic factor Sp3. nih.gov
Rat Model (TNBS-induced colitis)Endoplasmic Reticulum (ER) StressAttenuates ER stress and apoptosis by inhibiting factors like CHOP, BiP, and caspase-12. plos.org
Heatstroke RatsHeat stressAlleviates intestinal apoptosis by inducing the expression of HSP70. wjem.com.cn

Role in Maintaining Cellular Viability under Metabolic Challenges

Glutamine is fundamental to maintaining cellular viability, particularly when cells face metabolic challenges such as nutrient deprivation, hypoxia, and increased energy demand. mdpi.comresearchgate.net It serves as a critical respiratory fuel and a primary source of carbon and nitrogen for the synthesis of essential molecules, making it a "conditionally essential" amino acid for highly proliferative or stressed cells. mdpi.combiorxiv.org

One of glutamine's key roles is fueling the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. biorxiv.orgnih.gov Through a process known as glutaminolysis, glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate. biorxiv.org This anaplerotic function is vital for replenishing TCA cycle intermediates consumed for the biosynthesis of nucleotides, non-essential amino acids, and lipids, thereby supporting cell survival and proliferation. nih.govnih.gov In cancer cells, which often exhibit altered glucose metabolism (the Warburg effect), this reliance on glutamine becomes even more pronounced, a phenomenon termed "glutamine addiction". nih.govnih.gov

Glutamine metabolism is also intrinsically linked to the maintenance of cellular redox homeostasis, primarily through the synthesis of glutathione (GSH). mdpi.comnih.gov Glutamate derived from glutamine is a direct precursor for GSH, which is essential for detoxifying reactive oxygen species (ROS) and preventing oxidative damage. nih.gov By sustaining GSH levels, glutamine helps cells cope with the oxidative stress that often accompanies metabolic challenges like hypoxia or mitochondrial dysfunction. nih.gov

Cellular signaling pathways that regulate growth and survival are highly responsive to glutamine availability. The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth that integrates signals from growth factors and nutrients, including amino acids. nih.govbohrium.com Glutamine plays a crucial role in activating mTORC1, which in turn promotes protein synthesis and cell proliferation while inhibiting autophagy. nih.govbohrium.comfrontiersin.org The mTORC1 pathway stimulates glutamine metabolism by repressing SIRT4, an inhibitor of glutamate dehydrogenase, thereby promoting glutamine's entry into the TCA cycle. nih.gov This connection highlights a feedback loop where glutamine not only provides the building blocks for growth but also activates the primary signaling network that directs cell growth and survival. nih.gov

Table 2: Glutamine's Role in Cellular Viability Under Metabolic Stress

Metabolic ChallengeCell Type / ModelProtective Mechanism of GlutamineReference
Nutrient Deprivation / HypoxiaCancer CellsServes as an anaplerotic source for the TCA cycle, supporting bioenergetics and redox homeostasis. nih.gov
Oxidative Stress (H₂O₂)Cultured Neuronal CellsActs as a precursor for glutathione, mitigating oxidative damage and promoting survival. plos.org
High Proliferation DemandVarious Proliferating CellsActivates the mTORC1 signaling pathway to promote cell growth and proliferation. nih.govnih.gov
Glucose LimitationColorectal Cancer CellsActs as an alternative fuel source to produce energy and maintain viability. mdpi.com
Mitochondrial DNA MutationMitochondrial Mutant CellsEnables cell survival by sustaining both reductive and oxidative pathways in the TCA cycle. biorxiv.org

Intercellular Communication and Glutamine Exchange Mechanisms

The transport of glutamine across cell membranes is a tightly regulated process that is crucial for intercellular communication and metabolic coordination between different tissues and cell types. This exchange is mediated by a diverse set of membrane transport proteins belonging to several solute carrier (SLC) families, primarily the SLC1, SLC6, SLC7, and SLC38 families. frontiersin.orgnih.govsemanticscholar.org These transporters exhibit different transport mechanisms, including sodium (Na⁺) and/or proton (H⁺) co-transport and obligatory amino acid exchange (antiport), which allows for the efficient accumulation and distribution of glutamine according to cellular needs. frontiersin.orgnih.gov

The diversity of these transporters ensures that glutamine homeostasis can be maintained under various physiological conditions. For example, Na⁺-dependent co-transporters, such as members of the SLC38 family (e.g., SNAT1, SNAT2), use the sodium gradient to actively accumulate glutamine inside cells. frontiersin.orgnih.gov In contrast, antiporters like ASCT2 (SLC1A5) and LAT1 (SLC7A5) typically exchange glutamine for other amino acids, regulating the intracellular pools of various amino acids. frontiersin.org

A classic example of the importance of intercellular glutamine exchange is the glutamate-glutamine cycle in the central nervous system. frontiersin.orgresearchgate.net In this cycle, glutamate released as a neurotransmitter is taken up by surrounding astrocytes and converted to glutamine by the enzyme glutamine synthetase. cambridge.orgyoutube.com This newly synthesized glutamine is then released from astrocytes via transporters like SN1 (SLC38A3) and taken up by neurons. nih.govyoutube.com Inside the neuron, glutamine is converted back to glutamate by glutaminase, replenishing the neurotransmitter pool for subsequent release. researchgate.netcambridge.org This tightly coordinated exchange is essential for sustaining synaptic transmission and preventing glutamate-induced neurotoxicity. researchgate.net

The regulation of these transport systems is complex, involving responses to substrate availability, pH, and hormonal signals, ensuring that glutamine flux is matched to the metabolic state of the cell and the needs of the organism. nih.gov The expression and activity of these transporters are often altered in pathological states, such as cancer, where their upregulation facilitates the high glutamine uptake required to support rapid proliferation. frontiersin.orgnih.gov

Table 3: Major Glutamine Transporters and Their Mechanisms

Transporter (SLC Name)FamilyTransport MechanismKey Location / FunctionReference
ASCT2 (SLC1A5)SLC1Na⁺-dependent antiporter (exchanges glutamine for other neutral amino acids)Highly expressed in proliferating cells (e.g., cancer, immune cells) for glutamine uptake. frontiersin.orgnih.gov
SNAT1 (SLC38A1)SLC38Na⁺-coupled co-transporter / H⁺ exchangerUbiquitous; prominent in neurons for glutamine uptake as part of the glutamate-glutamine cycle. nih.gov
SNAT2 (SLC38A2)SLC38Na⁺-coupled co-transporter / H⁺ exchangerUbiquitous; expression is regulated by amino acid availability and hormones. nih.gov
SN1 / SNAT3 (SLC38A3)SLC38Na⁺/H⁺ antiporterMainly in astrocytes and liver; mediates glutamine efflux. nih.gov
LAT1 (SLC7A5)SLC7Obligatory antiporter (Na⁺-independent; requires CD98)Exchanges glutamine for essential amino acids like leucine; often overexpressed in cancer. frontiersin.org
B⁰AT1 (SLC6A19)SLC6Na⁺-dependent co-transporterPrimarily in the intestine and kidney for absorption and reabsorption of neutral amino acids. frontiersin.org

Table of Compounds

Compound Name
α-ketoglutarate
Bcl-2
BiP
Caspase-3
Caspase-8
Caspase-9
Caspase-12
CHOP
Glutamate
Glutamine
Glutathione (GSH)
Heat Shock Factor-1 (HSF-1)
Heat Shock Protein 25 (HSP25)
Heat Shock Protein 70 (HSP70)
Heat Shock Protein 72 (HSP72)
Leucine
Reactive Oxygen Species (ROS)
SIRT4
Sodium

V. Advanced Research Methodologies and Analytical Techniques for Glutamine Studies

Chemical and Enzymatic Synthesis Approaches for Glutamine and its Analogues

The synthesis of glutamine and its derivatives is crucial for a wide range of research applications, from metabolic studies to drug discovery. Both chemical and enzymatic strategies are utilized to produce these compounds with high purity and specificity.

The incorporation of glutamine into peptide chains is a fundamental aspect of protein chemistry and the development of peptide-based therapeutics. Two primary strategies dominate this field: Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS): This classical method involves the stepwise addition of amino acids in a homogenous solution. creative-peptides.com Protective groups are used to prevent unwanted side reactions on the amino and carboxyl groups of the amino acids. creative-peptides.com The peptide chain is elongated through the formation of peptide bonds, typically facilitated by a coupling agent. bachem.com While LPPS is scalable and can be more cost-effective for shorter peptides, it often involves complex purification steps after each reaction to remove by-products and unreacted reagents, which can be labor-intensive and may lead to product loss. creative-peptides.combachem.com

Solid-Phase Peptide Synthesis (SPPS): Developed as a more efficient alternative, SPPS involves anchoring the initial amino acid to an insoluble solid support, usually a resin. mtoz-biolabs.com The peptide chain is then assembled in a stepwise manner by adding subsequent amino acids. A key advantage of SPPS is the simplification of the purification process; unreacted materials and by-products can be easily washed away after each coupling step while the growing peptide remains attached to the resin. mtoz-biolabs.com This method is highly efficient, readily automated, and well-suited for the synthesis of both short and medium-length peptides, making it a cornerstone of modern peptide research and production. mtoz-biolabs.combioduro.com

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on a solid support (resin). mtoz-biolabs.comAll reactions and purifications are carried out in solution. mtoz-biolabs.com
Procedure Straightforward and amenable to automation. mtoz-biolabs.comMore labor-intensive with purification required after each step. mtoz-biolabs.com
Efficiency & Yield Generally higher due to efficient removal of by-products. mtoz-biolabs.comCan be lower because of losses during purification steps. creative-peptides.com
Scale Suitable for a wide range from milligrams to kilograms (large-scale GMP production). mtoz-biolabs.combioduro.comTypically used for small-scale laboratory research or synthesis of short peptides/fragments. bachem.combioduro.com
Applications Widely used for drug discovery, high-throughput screening, and synthesis of most therapeutic peptides. mtoz-biolabs.combioduro.comAdvantageous for very short peptides or those with complex structures that may aggregate on resin. bachem.combioduro.com

Isotopically labeled glutamine is an indispensable tool for metabolic flux analysis and mechanistic studies. Asymmetric synthesis ensures the production of enantiomerically pure, labeled compounds, which is critical for biological research. Methods have been developed for the large-scale synthesis of glutamine labeled with stable isotopes such as ¹⁵N and ¹³C, as well as deuterium (B1214612) (d). nih.gov

A common strategy involves a combination of chemical and enzymatic steps starting from inexpensive labeled precursors. nih.gov For instance, ¹⁵N₂-glutamine-α,β,β-d₃ can be synthesized to make supplementation in cell culture for protein expression studies more affordable. nih.gov Such labeled glutamine analogues allow researchers to trace the metabolic fate of the glutamine molecule through various biochemical pathways, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov The use of specifically labeled glutamine, such as [1-¹³C]glutamine or [5-¹³C]glutamine, enables the detailed quantification of its contribution to processes like lipid synthesis via both oxidative and reductive metabolic routes in cancer cells. nih.gov

Enzymatic methods offer a highly specific and efficient route for glutamine synthesis. The key enzyme in this process is Glutamine Synthetase (GS), which is ubiquitous in nature. libretexts.orgnih.gov GS catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. nih.govacs.org This reaction proceeds through a proposed γ-glutamyl-phosphate intermediate, where the activation of the glutamate carboxyl group facilitates the subsequent nucleophilic attack by ammonia. acs.orgnih.gov

The high specificity of GS makes it an excellent catalyst for producing L-glutamine without the formation of the D-isomer, a common challenge in purely chemical synthesis. This biocatalytic approach is central to understanding nitrogen metabolism and has been extensively studied to elucidate its reaction mechanism, active site stereochemistry, and regulation. libretexts.orgnih.gov The enzymatic synthesis of glutamine is not only a fundamental biological process but also a valuable method for producing glutamine for research and industrial purposes.

Chromatographic and Spectroscopic Quantification Methods for Glutamine Research

Accurate quantification of glutamine in various biological samples is essential for clinical diagnostics and metabolic research. Chromatographic and spectroscopic techniques provide the necessary sensitivity and specificity for these measurements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids, including glutamine. Several HPLC-based methods have been developed, often involving a derivatization step to enhance detection. oup.com

Ion-Exchange Chromatography (IEC) is a specific form of HPLC that has proven to be a robust method for glutamine determination. In a typical IEC setup for glutamine analysis, a sodium cation-exchange column is used to separate the amino acids. scirp.orgscirp.org Post-column derivatization, often with ninhydrin, allows for detection via UV-Vis spectrophotometry at a specific wavelength, such as 570 nm. scirp.orgresearchgate.net This method has been validated for its linearity, accuracy, and precision, demonstrating its suitability for routine analysis in quality control of food additives and other products. scirp.orgscirp.org The method can effectively separate glutamine from structurally similar amino acids like glutamic acid. scirp.org

ParameterValidation Result for IEC Method
Linearity Range 4 - 50 µg/mL (r² = 0.9999). scirp.orgscirp.org
Accuracy 99.78%. scirp.orgscirp.org
Limit of Detection (LOD) 0.11 µg/mL. scirp.org
Limit of Quantitation (LOQ) 0.35 µg/mL. scirp.orgscirp.org
Retention Time Approximately 10.1 min. scirp.org

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC/MS/MS), has become the gold standard for glutamine quantification due to its superior sensitivity and specificity. chem-agilent.comnih.gov These methods can measure glutamine in complex biological matrices like plasma and cell media, often without the need for chemical derivatization. chem-agilent.comresearchgate.net

UPLC/MS/MS methods for glutamine analysis typically utilize reversed-phase chromatography, sometimes with an ion-pairing reagent to improve the retention of the highly polar glutamine molecule. chem-agilent.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. acs.org This approach allows for the accurate quantification of glutamine even in the presence of interfering substances. chem-agilent.com However, a potential artifact in electrospray ionization sources is the in-source cyclization of glutamine to pyroglutamic acid, which must be carefully managed by optimizing MS parameters and using appropriate chromatographic separation and isotopic internal standards to ensure accurate results. acs.orgnih.gov The high sensitivity of these methods, with limits of detection in the sub-femtomole range, makes them ideal for pharmacokinetic studies and detailed metabolic research. chem-agilent.comnih.gov

TechniqueSample MatrixKey Features
LC/MS/MS Cell MediaBaseline separation of underivatized Gln, Glu, Asn, Asp using an ion-pairing reagent; LOD at sub-fmol level; excellent linearity and accuracy. chem-agilent.com
UPLC/MS/MS Beagle PlasmaHigh sensitivity and specificity; used to determine pharmacokinetic parameters like Cmax (136.11 ± 72.51 µg/ml) and Tmax (0.85 ± 0.29 h). nih.gov
HPLC-MS/MS Human PlasmaRapid and accurate; linear range of 3.14–157.20 μg/mL; successfully applied to pharmacokinetic studies. researchgate.net

Enzymatic and Derivative-Based Detection Methods

The detection and quantification of glutamine in biological samples are crucial for understanding its metabolic roles. Enzymatic and derivative-based methods offer high specificity and sensitivity for this purpose. These techniques often involve the conversion of glutamine into a more easily detectable compound.

One common approach utilizes the enzyme glutaminase (B10826351), which catalyzes the hydrolysis of glutamine to glutamate and ammonia. The resulting glutamate can then be quantified using glutamate oxidase or glutamate dehydrogenase-based assays. For instance, a fluorometric method has been developed for the analysis of glutamine in protein-free plasma and milk. nih.gov This method allows for high-throughput assays, facilitating studies in areas like lactation physiology. nih.gov

Another enzymatic strategy involves glutamine synthetase, which, in one method, can be assessed by measuring NADH depletion. google.com Additionally, the enzyme BpsA can convert L-glutamine into the blue pigment indigoidine, a reaction that can be adapted to assay levels of glutamine and its analogues. google.com

Derivative-based methods often involve chemical modification of glutamine to enhance its detection by techniques like chromatography or spectrophotometry. For example, o-phthalaldehyde (B127526) (OPA) can be used in fluorometric analyses to quantify free amino groups, providing an indirect measure of amino acids like glutamine. nih.gov

Recent innovations in biosensor technology have also led to the development of novel detection methods. A colorimetric glutamine biosensor based on cell-free protein synthesis has been engineered. mdpi.com This system produces β-galactosidase in the presence of glutamine, which then converts a substrate to produce a visible color change. mdpi.com To overcome false positives caused by glutamate, an alternative aspartate-based cell-free protein synthesis system has been developed, showing high signal strength with no detectable background noise. mdpi.com Furthermore, a potentiometric method using silicon nanowire biosensors allows for the direct and label-free detection of glutamine by measuring pH changes resulting from its enzymatic hydrolysis. semanticscholar.org

Method TypePrincipleApplication Example
Enzymatic Conversion of glutamine to a detectable product by a specific enzyme.Glutaminase-based assay to measure glutamine in plasma and milk. nih.gov
Derivative-Based Chemical modification of glutamine to enhance its detection.Use of o-phthalaldehyde for fluorometric quantification of amino groups. nih.gov
Biosensor Utilization of a biological component for detection, often coupled with a transducer.Cell-free protein synthesis system that produces a color change in the presence of glutamine. mdpi.com
Potentiometric Measurement of changes in electrical potential due to a chemical reaction.Silicon nanowire biosensor that detects pH changes from glutamine hydrolysis. semanticscholar.org

Application of Spectroscopic Techniques in Glutamine Analysis

Spectroscopic techniques are powerful, non-invasive tools for the analysis of glutamine in various biological contexts. These methods rely on the interaction of electromagnetic radiation with molecules to provide information about their structure, concentration, and environment.

Magnetic Resonance Spectroscopy (MRS) is a prominent technique for in vivo glutamine and glutamate (often reported together as Glx) detection in the human brain. nih.gov 1D ¹H MRS is a common approach, with variations in magnetic field strength affecting the signal-to-noise ratio. nih.gov Advanced techniques like the SPECIAL (spin-echo full-intensity-acquired localized) sequence can provide spectra with no baseline distortions, allowing for accurate quantification of glutamine and glutamate. nih.gov ¹³C MRS, often coupled with the administration of ¹³C-labeled glucose, enables the study of metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by tracing the incorporation of the isotope into glutamine and other metabolites. nih.gov

Vibrational spectroscopy , including Raman spectroscopy and Infrared (IR) spectroscopy , provides detailed information about the molecular vibrations of glutamine. semanticscholar.orgresearchgate.net Raman spectroscopy has been used to study the vibrational spectra of L-glutamine in the solid state, with detailed analysis allowing for the interpretation of its vibrational bands. semanticscholar.org Polarized Raman spectra can also indicate the ordering of polycrystalline structures. semanticscholar.org IR spectroscopy has been employed to investigate the interaction of glutamine with other molecules, such as titanium chloride, by observing shifts in the vibrational frequencies of functional groups. researchgate.net The combination of inelastic neutron scattering (INS), IR, and Raman spectroscopy, along with DFT calculations, has proven effective in studying the dynamical properties of L-glutamine crystals. iaea.org

Spectroscopic TechniquePrincipleApplication in Glutamine Analysis
Magnetic Resonance Spectroscopy (MRS) Exploits the magnetic properties of atomic nuclei.In vivo quantification of glutamine and glutamate in the brain; tracing metabolic pathways using isotopic labels. nih.gov
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Detailed analysis of the vibrational structure of L-glutamine. semanticscholar.org
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecules.Studying intermolecular interactions involving glutamine. researchgate.net
Inelastic Neutron Scattering (INS) Measures the energy and momentum exchange between neutrons and a sample.Investigating the dynamical properties of glutamine crystals. iaea.org

Metabolic Flux Analysis and Isotopic Tracing in Glutamine Pathway Research

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a cell. When combined with isotopic tracers, it provides a detailed picture of how cells utilize nutrients like glutamine.

Utilization of ¹³C-Labeled Glutamine for Tracing Carbon and Nitrogen Flux

Stable isotope tracing using ¹³C-labeled glutamine is a cornerstone of MFA for elucidating glutamine metabolism. nih.govcreative-proteomics.com By supplying cells with glutamine in which one or more carbon atoms are replaced with the ¹³C isotope, researchers can track the fate of these labeled carbons through various metabolic pathways. nih.govresearchgate.net

Commonly used tracers include uniformly labeled [U-¹³C₅]glutamine, as well as selectively labeled forms like [1-¹³C]glutamine and [5-¹³C]glutamine. nih.gov These tracers allow for the investigation of key glutamine metabolic routes, such as glutaminolysis and reductive carboxylation. nih.govresearchgate.net In glutaminolysis, glutamine is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle for oxidation. nih.gov In reductive carboxylation, α-ketoglutarate is converted to isocitrate and then citrate, providing a source of acetyl-CoA for lipid synthesis. researchgate.net

The distribution of ¹³C isotopes in downstream metabolites, such as TCA cycle intermediates and fatty acids, is typically measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov The resulting mass isotopomer distributions (MIDs) provide the raw data for calculating metabolic fluxes.

¹³C-Labeled Glutamine TracerPrimary Application
[U-¹³C₅]glutamine Evaluating the total contribution of glutamine to the TCA cycle and lipogenesis. nih.gov
[1-¹³C]glutamine Analyzing glutamine catabolism in the TCA cycle. nih.gov
[5-¹³C]glutamine Evaluating the fraction of glutamine metabolized through reductive carboxylation. nih.gov

Computational Modeling and Simulation of Glutamine Metabolic Networks

Computational modeling is an essential component of MFA, used to interpret the complex data generated from isotopic tracing experiments and to simulate the behavior of metabolic networks. nih.govijml.org These models are built upon the known stoichiometry of biochemical reactions. creative-proteomics.com

By inputting the measured MIDs and other experimental data (e.g., nutrient uptake and product secretion rates) into an in silico metabolic model, researchers can estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. researchgate.net This is typically achieved by minimizing the difference between the experimentally measured and computationally simulated labeling patterns. researchgate.net

Computational approaches like Flux Balance Analysis (FBA) can be used to characterize differences in metabolic pathways. researchgate.netnih.gov Probabilistic graphical models can also be employed to define associations between metabolites and gene expression data without prior information. researchgate.netnih.gov These computational methods have been instrumental in highlighting the importance of glutamine metabolism in various contexts, such as cancer. researchgate.netnih.gov Furthermore, molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to examine the structural properties and reaction mechanisms of enzymes involved in glutamine metabolism, such as glutamine synthetase, at an atomic level. researchgate.net

Advanced Techniques for Investigating Cellular Glutamine Dynamics

Understanding the dynamic nature of glutamine metabolism within living cells requires advanced analytical techniques that can provide real-time or near-real-time information.

A quantitative approach to trace the dynamics of glutamine metabolism involves monitoring the expression patterns of glutaminase (GLS) and its splicing isoforms. the-innovation.org This method can be integrated with quantitative PCR (qPCR), bulk RNA sequencing, and single-cell RNA sequencing to reveal key temporal dynamics of glutamine metabolism during processes like embryonic development and in various disease states. the-innovation.org

Dynamic metabolic flux analysis (dMFA) is an extension of traditional MFA that captures the time-resolved changes in metabolic fluxes in response to environmental perturbations. This approach has been used to investigate the impact of glutamine availability on the physiology of cells, revealing dose-dependent effects and metabolic rearrangements in response to glutamine limitation or excess. nih.gov

Simple enzymatic assays have been developed to measure the intracellular activities of glutamine synthetase and glutaminase in intact glial cells, allowing for the study of their regulation without disrupting cell integrity. nih.gov This involves the use of specific irreversible inhibitors for each enzyme to isolate the activity of the other. nih.gov

Luminescence-based assays, such as the Glutamine/Glutamate-Glo™ Assay, provide a method for quantifying glutamine and glutamate levels in biological samples, which can be used to create spatial heatmaps of metabolic activity in complex systems like 3D cell cultures. promega.com This allows for the non-destructive, functional assessment of the metabolic microenvironment. promega.com

TechniquePrincipleApplication in Glutamine Dynamics
Gene Expression Analysis Quantifying the mRNA levels of key metabolic enzymes.Tracing the dynamics of glutamine metabolism by monitoring glutaminase (GLS) expression. the-innovation.org
Dynamic Metabolic Flux Analysis (dMFA) Measuring time-resolved metabolic fluxes.Investigating cellular responses to changes in glutamine availability. nih.gov
Intracellular Enzyme Activity Assays Measuring enzyme activity in intact cells.Studying the regulation of glutamine synthetase and glutaminase in glial cells. nih.gov
Luminescence-Based Assays Using enzymatic reactions that produce light to quantify metabolites.Spatial mapping of glutamine and glutamate levels in 3D cell cultures. promega.com

Vi. Preclinical Research Models for Investigating Glutamine Metabolism and Function

In Vitro Cellular Models for Studying Glutamine Biology

In vitro models are indispensable for dissecting the cellular and molecular mechanisms of glutamine metabolism at a fundamental level. These systems allow for controlled experimental conditions to study specific cellular responses to glutamine availability and metabolism.

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used model for studying the intestinal epithelium. physiology.orgbenthamopenarchives.com These cells spontaneously differentiate into a polarized monolayer with enterocyte-like properties, making them ideal for investigating intestinal barrier function and nutrient transport. benthamopenarchives.comasm.org Studies using Caco-2 cells have shown that glutamine is crucial for maintaining the integrity of tight junctions, the structures that regulate paracellular permeability. physiology.orgbenthamopenarchives.com Glutamine deprivation in Caco-2 cells leads to decreased expression of tight junction proteins like claudin-1, occludin, and ZO-1, resulting in increased permeability. physiology.orgbenthamopenarchives.com Furthermore, glutamine is a significant energy source for these cells, and its absence can impair cell growth and proliferation. benthamopenarchives.commdpi.com Research has also demonstrated that glutamine can protect Caco-2 cells from insults like acetaldehyde-induced disruption of tight junctions. benthamopenarchives.com

PC12 Cells: Derived from a rat adrenal pheochromocytoma, the PC12 cell line is a valuable tool in neurobiological research. cytion.comsigmaaldrich.com These cells can be induced to differentiate into a neuronal phenotype, expressing characteristics like neurite outgrowth in response to nerve growth factor. cytion.com PC12 cells are used to study neuronal function, differentiation, and neurotoxicity. frontiersin.org The culture medium for PC12 cells is typically supplemented with L-glutamine, highlighting its importance for their growth and maintenance. cytion.comsigmaaldrich.comfrontiersin.orgculturecollections.org.uk They are also utilized in models of neurodegenerative diseases and to study the effects of neurotoxic compounds like glutamate (B1630785). frontiersin.orgfrontiersin.org

Prostate Cancer Cell Lines: Various prostate cancer cell lines, such as LNCaP, DU-145, and PC-3, are used to investigate the role of glutamine in cancer metabolism. nih.govnih.gov Advanced prostate cancer cells, particularly androgen-independent lines like PC3 and DU145, exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon often referred to as "glutamine addiction". nih.govmdpi.com Studies have shown that inhibiting glutamine uptake or metabolism can significantly reduce the viability of these cancer cells. nih.gov For instance, androgens can increase the expression of glutamine transporters and enzymes in androgen-sensitive LNCaP cells. nih.gov Furthermore, glutamine deprivation has been shown to radiosensitize prostate cancer cells, making them more susceptible to radiation therapy. nih.govtandfonline.com

Cell LineOriginKey Research Applications in Glutamine Metabolism
Caco-2 Human Colon AdenocarcinomaIntestinal barrier function, tight junction integrity, nutrient transport, energy metabolism. physiology.orgbenthamopenarchives.comasm.org
PC12 Rat Adrenal PheochromocytomaNeuronal differentiation, neurotoxicity, neurodegenerative disease models. cytion.comfrontiersin.orgfrontiersin.org
Prostate Cancer (LNCaP, DU-145, PC-3) Human Prostate CancerCancer metabolism, glutamine addiction, therapeutic targeting, radiosensitization. nih.govnih.govmdpi.com

Primary cell cultures involve isolating cells directly from tissues, providing a model that more closely represents the in vivo state compared to immortalized cell lines. Primary hepatocytes, for example, are used to study liver-specific glutamine metabolism, including its role in the urea (B33335) cycle and gluconeogenesis. mdpi.com These cultures have shown that hepatocellular carcinoma (HCC) cells exhibit a higher glutamine uptake rate compared to normal hepatocytes. mdpi.com Similarly, primary cultures of immune cells are crucial for understanding how glutamine fuels immune responses. nih.gov For instance, studies with primary macrophages have demonstrated that glutamine metabolism is essential for their activation and effector functions against pathogens like Aspergillus fumigatus. nih.gov

Intestinal Epithelial Cells: Beyond Caco-2 cells, other models like intestinal organoids or "enteroids" derived from murine jejunal crypts are used. physiology.org These three-dimensional cultures more accurately mimic the architecture and cellular diversity of the intestinal epithelium. physiology.org Research with enteroids has revealed that glutamine is required for their maximal expansion and that its deprivation leads to atrophy of crypt-like domains and decreased proliferation. physiology.org

Hepatocytes: In vitro models of liver zonation have been developed using primary rat hepatocytes to study the spatial heterogeneity of metabolic functions. frontiersin.org These models show differential expression of key enzymes in glutamine metabolism, such as glutamine synthetase, which is predominantly found in the perivenous zone. frontiersin.org Reprogrammed hepatocyte-like cells from human dermal fibroblasts also exhibit a rewiring of glutamine metabolism that mirrors primary hepatocytes, including increased glutamine deamidation and glutamate secretion. nih.gov

Immune Cells: The study of glutamine metabolism in immune cells is critical for understanding their function. In vitro models using T-cells have shown that glutamine uptake is significantly increased upon T-cell receptor stimulation and is vital for their proliferation and effector functions. oup.com Similarly, dendritic cells, particularly type 1 conventional dendritic cells (cDC1s), are highly sensitive to glutamine levels, and its deficiency can impair their survival and maturation. pnas.org

Organ-Specific Metabolic Studies in Preclinical Animal Models

Animal models are essential for studying the integrated physiology of glutamine metabolism and its flux between different organs in a whole-body context.

Skeletal Muscle: Skeletal muscle is a major site of glutamine synthesis and release in the body. jci.org Animal models, often using rats or mice, are employed to study how conditions like diabetes, sepsis, or exercise affect muscle glutamine metabolism. diabetesjournals.orgmdpi.com Studies in diet-induced obese mice have shown that glutamine levels are inversely correlated with insulin (B600854) resistance and that glutamine can influence the inflammatory response in skeletal muscle. diabetesjournals.org Research in rats has demonstrated that resistance exercise training can alter glutamine and glutamate concentrations in different muscle fiber types. mdpi.com Furthermore, animal models of prion diseases have revealed a specific upregulation of glutamate-ammonia ligase in skeletal muscle, suggesting a disruption in glutamate/glutamine metabolism. plos.org

Liver: The liver plays a central role in systemic glutamine homeostasis, primarily involved in glutamine uptake and utilization for processes like ureagenesis. jci.org Animal models are used to investigate the liver's role in glutamine metabolism during various physiological and pathological states. For instance, studies in mice with a genetic knockout of hepatic PEPCK-C have shown a reciprocal upregulation of renal gluconeogenesis, highlighting the interplay between liver and kidney in glucose and glutamine metabolism. jci.org In vivo studies in rats have also been instrumental in defining the portal-drained viscera, including the intestine, as major consumers of plasma glutamine. jci.org

OrganAnimal ModelKey Research Findings on Glutamine Metabolism
Skeletal Muscle Mice, RatsInverse correlation of glutamine with insulin resistance; role in inflammatory response; exercise-induced changes in glutamine/glutamate levels; altered metabolism in prion diseases. diabetesjournals.orgmdpi.complos.org
Liver Mice, RatsCentral role in glutamine uptake for ureagenesis; interplay with kidney in gluconeogenesis. jci.orgjci.org

Renal Glutamine Flux: The kidneys are significant consumers of glutamine, using it for ammoniagenesis to maintain acid-base balance. jci.orgphysiology.org Experimental systems, including isolated perfused kidneys and in vivo studies in rats, are used to measure renal glutamine uptake and metabolism. physiology.orgphysiology.org These studies have shown that acidosis stimulates renal glutamine uptake and its metabolism through both the phosphate-dependent glutaminase (B10826351) and glutamate dehydrogenase pathways. physiology.org Hormones like parathyroid hormone can mimic the effects of acidosis on renal glutamine metabolism. nih.gov

Intestinal Glutamine Flux: The intestine is a primary site of glutamine utilization, where it serves as a major respiratory fuel for enterocytes. jci.orgnih.gov Animal models, particularly those involving sepsis or intestinal injury, are crucial for understanding the dynamics of intestinal glutamine flux. nih.govnih.gov Studies in septic rats have shown that intestinal glutamine uptake is increased in the early stages of sepsis. nih.gov In models of experimental colitis, glutamine has been shown to attenuate inflammation and enhance the expression of heat shock proteins. nih.gov Furthermore, studies using rabbit ileum have demonstrated that cholera toxin does not impair glutamine-stimulated sodium absorption or glutamine metabolism, suggesting its potential utility in oral rehydration solutions. physiology.org

Role of Glutamine in Immune Cell Metabolism in Preclinical Contexts

Glutamine is a critical fuel source for rapidly dividing cells, including those of the immune system. Its rate of consumption by immune cells can be equal to or greater than that of glucose, particularly during catabolic states. Preclinical models have been instrumental in dissecting the specific roles of glutamine in various immune cell subsets.

Macrophages: Macrophage polarization, the process by which these cells adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is heavily influenced by glutamine metabolism.

M1 Polarization: Some studies suggest glutamine is required for M1-like polarization in response to infections like Mycobacterium tuberculosis. In these models, glutamine-derived succinate (B1194679) can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor for the M1 phenotype. nih.govplos.org

M2 Polarization: Conversely, other preclinical research highlights glutamine's role in promoting M2 polarization. wjgnet.comoup.com In murine models of burn sepsis, glutamine was shown to support M2 polarization by providing its metabolite, α-ketoglutarate (αKG), which sustains oxidative phosphorylation (OXPHOS). wjgnet.comoup.com Studies using murine bone marrow-derived macrophages (BMDMs) have confirmed that glutamine is essential for the alternative activation of macrophages induced by IL-4. wjgnet.comscielo.br The conversion of glutamate to glutamine by glutamine synthetase (GS) has also been shown to be important for the immunomodulatory functions of M2 macrophages. nih.gov

T Lymphocytes: Glutamine metabolism is indispensable for the activation, proliferation, and differentiation of T cells.

T Cell Activation and Proliferation: In vitro studies using murine T cells demonstrate that glutamine deprivation blocks proliferation and cytokine production. researchgate.net The activation of naïve CD4+ T cells triggers a significant uptake of glutamine, which is necessary to meet the biosynthetic and energetic demands of differentiation. unpaywall.org

T Helper Cell Differentiation: The availability of glutamine critically directs the differentiation path of CD4+ T helper cells. In murine and human cell culture models, glutamine limitation suppresses the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the generation of regulatory T (Treg) cells. researchgate.netspandidos-publications.com Conversely, supplementing glutamine-free cultures can restore Th17 differentiation. spandidos-publications.com The transporter SLC1A5 (ASCT2) has been identified in preclinical models as a key mediator of glutamine uptake for Th1 and Th17 differentiation. researchgate.net

Neutrophils: As first responders in the innate immune system, neutrophils rely on glutamine for their essential functions.

Effector Functions: Studies using rat neutrophils have shown that glutamine is metabolized to produce glutamate, aspartate, and lactate, and is crucial for functions like producing reactive oxygen species (ROS) for bacterial killing. oup.commdpi.com Glutamine metabolism can generate NADPH, a necessary cofactor for the NADPH oxidase (NOX) complex that produces superoxide (B77818). oup.comimrpress.com

Inflammation and Survival: In a murine model of sterile inflammation (renal ischemia-reperfusion injury), glutamine administration was found to reduce neutrophil recruitment and activation, decreasing the formation of neutrophil extracellular traps (NETs) and ROS production. mdpi.comembopress.org Other research indicates that glutamine can delay neutrophil apoptosis, extending their lifespan and functional capacity. mdpi.comimrpress.com

Table 1: Summary of Glutamine's Role in Immune Cell Metabolism from Preclinical Models

Immune Cell Type Preclinical Model System Key Finding Reference(s)
Macrophages Murine burn sepsis model; Murine BMDMs Promotes M2 polarization via its metabolite α-ketoglutarate. wjgnet.comoup.com
M. tuberculosis-infected murine BMDMs Required for M1-like polarization; generates signaling molecules like succinate. nih.govplos.org
T Cells (CD4+) Murine & human in vitro T cell cultures Glutamine deprivation suppresses Th1/Th17 differentiation and promotes Treg differentiation. researchgate.netspandidos-publications.com
Murine in vitro T cell cultures Essential for T cell proliferation and cytokine production upon activation. researchgate.net
Neutrophils Murine renal ischemia-reperfusion injury model Reduces neutrophil recruitment, NET formation, and ROS production. mdpi.comembopress.org
Rat intraperitoneal neutrophils Delays apoptosis and maintains optimal NADPH oxidase activity for superoxide production. mdpi.comimrpress.com

Development and Application of Preclinical Models for Specific Research Questions

To investigate glutamine's role in specific physiological and pathological processes, researchers have developed and applied a variety of preclinical models. These models allow for the controlled study of glutamine's influence on cellular responses to stress and its necessity for cellular proliferation.

Cellular stress, whether from infection, injury, or environmental insults, alters metabolic demands. Glutamine plays a key cytoprotective role in these scenarios, a function extensively studied in several preclinical models.

Sepsis Models: Murine models of polymicrobial sepsis, such as cecal ligation and puncture (CLP), are widely used to mimic the systemic inflammatory and metabolic stress of human sepsis. plos.orgoup.com In these models, stable isotope tracing with ¹³C-labeled glutamine allows for the analysis of tissue-specific metabolic reprogramming. plos.orgnih.gov For instance, studies using the CLP model revealed that during sepsis, the liver significantly increases its use of glutamine for energy (anaplerosis) and to synthesize the antioxidant glutathione (B108866), while skeletal muscle suppresses its glutamine utilization. nih.gov A murine burn sepsis model also demonstrated that glutamine can alleviate inflammatory injury by promoting the polarization of macrophages to the anti-inflammatory M2 phenotype. oup.com

Ischemia-Reperfusion (I/R) Injury Models: I/R injury, which causes significant oxidative stress, has been modeled in various organs to test the protective effects of glutamine.

Intestinal I/R: In rat models where the superior mesenteric artery is temporarily clamped, glutamine administration has been shown to protect against mucosal injury, reduce lipid peroxidation, and decrease the expression of inflammatory mediators like NF-κB and certain cytokines. wjgnet.comscielo.brspandidos-publications.com

Renal I/R: Animal models of renal I/R have shown that glutamine supplementation can help preserve the total antioxidant capacity of plasma and protect renal function. unpaywall.org

Skeletal Muscle I/R: A rat hind limb I/R model showed that glutamine may offer an initial protective effect by reducing markers of muscle damage and lipid peroxidation and can blunt the recruitment of neutrophils to the ischemic tissue after longer reperfusion times. nih.gov

Heat Stress and Toxin-Induced Models: In vitro models are crucial for mechanistic insights. Studies using wild-type (HSF-1+/+) and heat shock factor-1 knockout (HSF-1−/−) mouse fibroblasts have definitively shown that glutamine's ability to protect against heat stress-induced cell death is dependent on HSF-1. physiology.org This work established a causal link between glutamine, the activation of the heat shock protein response, and cellular protection. physiology.org

Table 2: Preclinical Models for Investigating Glutamine in Cellular Stress

Model Type Specific Model Example Key Research Application Findings on Glutamine's Role Reference(s)
Sepsis Cecal Ligation and Puncture (CLP) in mice Studying systemic and tissue-specific metabolic response to polymicrobial infection. Reveals tissue-specific reprogramming; liver increases glutamine use for energy and antioxidant synthesis. plos.orgnih.gov
Ischemia-Reperfusion Mesenteric artery clamping in rats Investigating protection against gut mucosal injury and oxidative stress. Reduces lipid peroxidation and inflammatory cytokine expression. wjgnet.comspandidos-publications.com
Ischemia-Reperfusion Renal artery occlusion in rats Assessing protection of kidney function against oxidative damage. Preserves total antioxidant capacity and renal function. unpaywall.org
Heat Stress In vitro culture of HSF-1 knockout mouse fibroblasts Determining the mechanism of glutamine-mediated cytoprotection. Protection is dependent on HSF-1 and the ability to mount a heat shock protein response. physiology.org

The requirement of glutamine for the proliferation of both normal and cancerous cells has been extensively characterized using a range of preclinical models.

Cancer Cell Proliferation Models (In Vitro): A vast number of studies utilize cancer cell lines (e.g., HeLa, prostate cancer, colorectal cancer, breast cancer) to probe the "glutamine addiction" of tumors. mdpi.comtandfonline.com In these models, glutamine deprivation from the culture medium typically leads to cell cycle arrest and reduced proliferation. tandfonline.com These systems are also used to test the efficacy of drugs that target glutamine metabolism, such as inhibitors of the enzyme glutaminase (e.g., CB-839) or glutamine transporters like ASCT2 (e.g., V-9302). researchgate.netmdpi.com

Cancer Cell Proliferation Models (In Vivo): To validate in vitro findings in a more complex physiological system, researchers use xenograft and orthotopic animal models.

Xenograft Models: Human cancer cells are implanted subcutaneously into immunodeficient mice. These models are used to test the anti-tumor efficacy of glutamine metabolism inhibitors. For example, inhibitors of glutaminase or glutamine transport have been shown to suppress tumor growth in preclinical xenograft models of various cancers. imrpress.comembopress.org

Orthotopic Models: Cancer cells are implanted into the corresponding organ of origin in an animal (e.g., human glioma cells into a mouse brain). embopress.orgbiorxiv.org These models provide a more relevant tumor microenvironment. Studies using orthotopic models have revealed complexities, such as how the specific microenvironment (e.g., brain vs. subcutaneous) can alter a tumor's response to glutamine supplementation. biorxiv.org

Genetically Engineered Mouse Models (GEMMs): These models, where oncogenes are activated or tumor suppressors are inactivated in specific tissues (e.g., KRas-driven models of lung or pancreatic cancer), provide a powerful tool to study glutamine metabolism in the context of tumor initiation and progression within a fully intact immune system. embopress.org These models have been crucial in showing that some tumors can synthesize their own glutamine or use alternative fuels like glucose for anaplerosis, challenging the idea of universal glutamine dependency. embopress.org

Immune Cell Proliferation Models: As mentioned in section 6.2.3, in vitro cultures of primary immune cells, such as lymphocytes, are fundamental models. The proliferation of these cells following stimulation (e.g., with antigens or mitogens) is shown to be highly dependent on the presence of extracellular glutamine. nih.gov

Vii. Future Directions and Emerging Areas in Glutamine Research

Elucidating Novel Glutamine Transporters and Their Regulatory Mechanisms

The transport of glutamine across cellular membranes is a critical control point in its metabolism, mediated by a diverse family of transporters. While several key transporters have been identified, ongoing research aims to uncover novel players and dissect their complex regulatory networks.

Several families of solute carriers (SLC) are responsible for glutamine transport, including SLC1, SLC6, SLC7, and SLC38. frontiersin.org Prominent members such as ASCT2 (SLC1A5), SNAT1 (SLC38A1), and SNAT2 (SLC38A2) are crucial for glutamine uptake in various tissues. frontiersin.orgnih.gov The discovery of these transporters has largely been based on their functional characteristics, such as their dependence on sodium ions and their specificity for other amino acids. frontiersin.org For instance, System A transporters, including SNAT1 and SNAT2, are Na+-dependent and transport small neutral amino acids, while System N, including SNAT3 (SLC38A3), is specific for glutamine, histidine, and asparagine. frontiersin.orgnih.gov

The regulation of these transporters is multifaceted and occurs at transcriptional, translational, and post-translational levels. For example, the expression of ASCT2 can be influenced by the availability of glutamine itself, as well as by oncogenes like c-Myc, which can lead to a state of "glutamine addiction" in cancer cells. frontiersin.orgmdpi.com Hormonal signals and cellular stress also play a significant role. Insulin (B600854), for instance, can stimulate Na+-dependent glutamine transport in adipocytes, potentially through the activation of the ERK1-2 MAP kinase pathway. karger.com Furthermore, the activity of some transporters is regulated by the intracellular and extracellular environment, such as pH and ion concentrations. nih.govnih.gov

Emerging research is focused on identifying new transporters and understanding their tissue-specific expression and regulation. The functional coupling between different transporters is another area of intense investigation. For example, the glutamine transporter SLC1A5 is thought to be functionally coupled with SLC7A11 to support cystine uptake in cancer cells. aacrjournals.org A deeper understanding of these regulatory networks is crucial for developing targeted therapeutic strategies. mdpi.comnih.gov

Table 1: Key Glutamine Transporters and Their Characteristics

Transporter FamilyTransporter Name(s)Transport ModeKey SubstratesRegulatory Factors
SLC1 ASCT2 (SLC1A5)Na+-dependent antiporterGlutamine, Alanine (B10760859), Serine, CysteineGlutamine levels, c-Myc, Androgen Receptor, miR-137
SLC6 B0AT1 (SLC6A19), ATB0,+ (SLC6A14)Na+-dependent co-transporterGlutamine, Neutral amino acidsNot fully elucidated
SLC7 LAT1 (SLC7A5), LAT2 (SLC7A8)Na+-independent antiporter (with SLC3A2)Glutamine, Large neutral amino acidsAssociated with ancillary proteins (e.g., CD98)
SLC38 SNAT1 (SLC38A1), SNAT2 (SLC38A2), SNAT3 (SLC38A3), SNAT5 (SLC38A5)Na+-dependent co-transporter/antiporterGlutamine, Alanine, Serine, Asparagine, HistidineAmino acid levels, pH, Intracellular Na+, MYC

Advanced Omics Approaches in Glutamine Metabolomics and Proteomics

The advent of "omics" technologies has revolutionized the study of glutamine metabolism, allowing for a comprehensive and high-throughput analysis of metabolites, proteins, and their interactions. These approaches provide a systems-level view of how glutamine metabolism is altered in health and disease.

Metabolomics, the large-scale study of small molecules, has been instrumental in mapping the metabolic fate of glutamine. creative-proteomics.com Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enable the identification and quantification of a wide array of metabolites, providing a snapshot of the metabolic state of a cell or tissue. nih.gov For instance, MS-based approaches have been used to uncover previously unknown aspects of glutamine metabolism in pancreatic cancer cells. nih.govnih.gov NMR spectroscopy, while having lower sensitivity than MS, offers the advantage of providing structural information and has been used to identify metabolic disruptions in gliomas. nih.gov

Fluxomics, a related field, measures the rates of metabolic reactions, offering a dynamic perspective on metabolic pathways. nih.govtudublin.ie Isotopic labeling, where cells are fed with glutamine containing stable isotopes like 13C, is a common technique in fluxomics. nih.gov By tracking the incorporation of these isotopes into downstream metabolites, researchers can quantify the contribution of glutamine to various metabolic processes, such as the tricarboxylic acid (TCA) cycle. nih.govelifesciences.org

Proteomics, the study of the entire protein complement of a cell, provides crucial information about the enzymes and transporters involved in glutamine metabolism. nih.govacs.org LC-MS/MS is a powerful tool for identifying and quantifying proteins, revealing alterations in the expression of key metabolic enzymes in cancer cells. acs.orgacs.org Integrating proteomics data with metabolomics and transcriptomics (the study of the complete set of RNA transcripts) allows for the construction of comprehensive metabolic pathway maps and the identification of regulatory networks. creative-proteomics.com

These advanced omics approaches are not only enhancing our fundamental understanding of glutamine metabolism but also hold great promise for biomarker discovery and the identification of novel therapeutic targets. creative-proteomics.comcreative-proteomics.com

Integration of Computational Biology with Experimental Glutamine Research

Computational biology has emerged as a powerful tool to complement experimental approaches in glutamine research. By developing mathematical models and running in silico simulations, researchers can analyze complex metabolic networks, predict metabolic fluxes, and test hypotheses that would be difficult or time-consuming to address solely through wet-lab experiments. nih.govplos.org

Constraint-based modeling, such as Flux Balance Analysis (FBA), is a widely used computational approach. plos.org These models use the stoichiometry of metabolic reactions to predict the flow of metabolites through a network under specific conditions. FBA has been used to simulate the metabolic reprogramming in cancer cells, revealing how enhanced glucose and glutamine utilization can promote cell growth. plos.org By integrating experimental data, such as gene expression or metabolite levels, these models can be further refined to provide more accurate predictions. embopress.org

Molecular dynamics simulations offer another avenue for computational investigation, allowing researchers to study the structure and function of proteins involved in glutamine metabolism at an atomic level. nih.govplos.org These simulations can provide insights into the mechanisms of enzyme catalysis and substrate transport, as demonstrated in studies of glutamine 5'-phosphoribosylpyrophosphate amidotransferase and glutamine synthetase. nih.govplos.org

Furthermore, computational models can be used to investigate the nonenzymatic reactions of glutamine, such as deamidation, which is relevant to protein turnover and aging. acs.org The integration of multi-scale models, from the intracellular to the multicellular level, allows for the exploration of complex phenomena like the Warburg effect and glutamine addiction in the context of a tumor microenvironment. plos.org

The synergy between computational and experimental approaches is crucial for advancing our understanding of glutamine metabolism. In silico models can generate testable hypotheses that can then be validated in the lab, while experimental data provides the necessary constraints and validation for the models. nih.govfrontiersin.org This iterative process of modeling and experimentation is driving progress in the field.

Development of Advanced In Vitro and Ex Vivo Models for Glutamine Studies

To better recapitulate the complexity of in vivo physiology, researchers are increasingly turning to advanced in vitro and ex vivo models for studying glutamine metabolism. These models offer significant advantages over traditional 2D cell cultures by preserving key aspects of tissue architecture and cell-cell interactions.

Organoids, three-dimensional (3D) structures grown from stem cells that self-organize to resemble a specific organ, have emerged as a powerful tool. mdpi.com They provide a more physiologically relevant system to study tissue-specific glutamine metabolism. For example, intestinal organoids have been used to investigate the role of glutamine in intestinal stem cell function and homeostasis. mdpi.commdpi.com Similarly, kidney organoids have been employed to study the role of glutamine metabolism in renal development and disease. mdpi.combiorxiv.org Studies using colorectal signet ring cell carcinoma organoids have revealed a significant dependence on glutamine uptake for their growth. amegroups.org

Ex vivo tissue culture, where tissue slices or fragments are maintained in a viable state outside the body, is another valuable approach. elifesciences.orgbioscientifica.com This method allows for the study of glutamine metabolism in the context of the native tissue microenvironment. For instance, ex vivo studies with retinal tissue have shown that glutamine can serve as a carbon source for TCA cycle intermediates and support amino acid biosynthesis. elifesciences.org Another study used an ex vivo model of pancreatic islets to demonstrate the protective effects of alanyl-glutamine against inflammation-induced β-cell dysfunction. bioscientifica.com

These advanced models are also crucial for investigating the metabolic interplay between different cell types. For example, in the brain, the glutamate-glutamine cycle involves metabolic cooperation between neurons and astrocytes, a process that can be studied using co-culture systems or brain slice preparations. nih.gov

While these models offer significant advantages, it is important to acknowledge their limitations and the need for in vivo validation. nih.gov Nevertheless, the development and application of these sophisticated in vitro and ex vivo systems are providing unprecedented insights into the multifaceted roles of glutamine in health and disease. researchgate.netnih.gov

Q & A

Q. Methodological Answer :

  • Fluorometric/Colorimetric Assays : Use enzymatic assays (e.g., Glutamine/Glutamate-Glo™) that couple glutamine degradation to NADH production, measured via UV absorbance at 340 nm. Sodium-dependent transport can be assessed by comparing fluxes in media with/without sodium ions (e.g., substituting NaCl with choline chloride) .
  • Isotope Tracing : Employ [U-¹³C]-glutamine to track sodium-glutamine cotransport (e.g., via SLC6A14/SLC38A transporters) and analyze ¹³C-labeled TCA intermediates via LC-HRMS. Normalize data to cell count or protein content to avoid artifacts from cell proliferation .

Q. Methodological Answer :

  • Buffer Optimization : Use HEPES (10–25 mM) with sodium bicarbonate (1.5–3.0 g/L) to stabilize pH and reduce glutamine hydrolysis. Avoid prolonged storage (>2 weeks) at 4°C, as hydrolysis to glutamate/ammonia increases toxicity .
  • Alternative Forms : Substitute L-glutamine with dipeptides (e.g., alanyl-glutamine, AG), which are stable at 37°C for >7 days and reduce ammonia buildup in long-term cultures .

Advanced: How to resolve contradictions between oxygen consumption rate (OCR) and ATP content data in glioma studies using glutamine-supplemented media?

Q. Methodological Answer :

  • Simultaneous ATP/OCR Measurement : Use real-time ATP bioluminescence assays paired with OCR analysis (e.g., Seahorse XF Analyzer). Glutamine-driven ATP from reductive carboxylation may decouple OCR from ATP synthesis, especially in hypoxic conditions .
  • Control Experiments : Block glutaminase (e.g., BPTES) or complex V (oligomycin) to isolate glutamine-specific contributions.

Q. Methodological Answer :

  • Endogenous CO₂ Recycling : In vivo, ¹³CO₂ from glutamine oxidation is refixed via pyruvate carboxylase, generating M+1 citrate. In vitro, open systems (e.g., cell culture with NaHCO₃ buffers) dilute ¹³CO₂, reducing recycling .
  • Experimental Adjustment : For in vitro studies, use sealed systems or ¹³C-bicarbonate supplementation to mimic in vivo CO₂ retention.

Basic: What protocols are used to assay glutamine synthetase (GS) activity in sodium-rich biological samples?

Q. Methodological Answer :

  • γ-Glutamyl Hydroxamate Assay : Homogenize tissue in PBS, incubate with sodium ATP, MgCl₂, glutamate, and hydroxylamine. Terminate with FeCl₃, measure absorbance at 535 nm. Normalize activity to total protein (Bradford assay) .
  • Pitfalls : Sodium ions in buffers can inhibit GS; use <50 mM NaCl in reaction mixtures.

Advanced: How to design studies comparing alanyl-glutamine (AG) and free glutamine in intestinal barrier models?

Q. Methodological Answer :

  • Dose-Response Curves : Test AG (1–10 mM) vs. glutamine (2–20 mM) in sodium-free vs. sodium-supplemented media to isolate transporter-specific effects (e.g., SLC38A2 for glutamine, SLC15A1 for AG) .
  • Endpoint Selection : Measure transepithelial electrical resistance (TEER), occludin localization, and glutamate accumulation (linked to sodium-glutamate cotransport toxicity).

Q. Methodological Answer :

  • LC-MS Optimization : Use ammonium formate (5–10 mM) in mobile phases to suppress sodium adducts. For tissue extracts, desalt via solid-phase extraction (C18 columns) before analysis .

Advanced: What statistical approaches resolve variability in glutamine synthetase activity data across tissue types?

Q. Methodological Answer :

  • Multivariate ANOVA : Include factors like sodium concentration, tissue origin, and post-mortem delay. Use Sidak’s correction for multiple comparisons (e.g., when testing >3 isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.